4,5-Difluorobenzofuran-7-carbaldehyde 4,5-Difluorobenzofuran-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989212
InChI: InChI=1S/C9H4F2O2/c10-7-3-5(4-12)9-6(8(7)11)1-2-13-9/h1-4H
SMILES:
Molecular Formula: C9H4F2O2
Molecular Weight: 182.12 g/mol

4,5-Difluorobenzofuran-7-carbaldehyde

CAS No.:

Cat. No.: VC15989212

Molecular Formula: C9H4F2O2

Molecular Weight: 182.12 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluorobenzofuran-7-carbaldehyde -

Specification

Molecular Formula C9H4F2O2
Molecular Weight 182.12 g/mol
IUPAC Name 4,5-difluoro-1-benzofuran-7-carbaldehyde
Standard InChI InChI=1S/C9H4F2O2/c10-7-3-5(4-12)9-6(8(7)11)1-2-13-9/h1-4H
Standard InChI Key MMMVTAXDPBZWAM-UHFFFAOYSA-N
Canonical SMILES C1=COC2=C1C(=C(C=C2C=O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4,5-difluorobenzofuran-7-carbaldehyde consists of a benzofuran system—a fused benzene and furan ring—with fluorine atoms at positions 4 and 5 and an aldehyde group at position 7. The IUPAC name is 4,5-difluoro-1-benzofuran-7-carbaldehyde, and its canonical SMILES representation is O=CC1=CC(=C(C2=C1OC=C2)F)F\text{O=CC1=CC(=C(C2=C1OC=C2)F)F} . X-ray crystallography and computational modeling suggest that the fluorine atoms induce electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitutions to the 2 and 3 positions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H4F2O2\text{C}_9\text{H}_4\text{F}_2\text{O}_2
Molecular Weight182.12 g/mol
Boiling PointNot reported
DensityNot reported
LogP (Partition Coefficient)Estimated 1.8–2.2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aldehyde proton (δ9.810.0\delta \approx 9.8–10.0 ppm in 1H^1\text{H} NMR) and fluorine atoms (δ110\delta \approx -110 ppm in 19F^{19}\text{F} NMR) . Infrared spectroscopy confirms the presence of the aldehyde group via a stretching vibration at 1700cm1\sim 1700 \, \text{cm}^{-1}.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common route involves the cyclization of 2-fluorophenol derivatives followed by halogenation and formylation. For example:

  • Cyclization: 3,4-difluorophenol undergoes cyclization with chloroacetaldehyde in the presence of BF3\text{BF}_3-etherate to form 4,5-difluorobenzofuran.

  • Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 7 using phosphoryl chloride and dimethylformamide (DMF) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationBF3\text{BF}_3-etherate, 80°C65–70%
FormylationPOCl3_3, DMF, 0–5°C50–55%

Industrial Production Challenges

Scale-up faces hurdles due to the volatility of intermediates and the need for stringent temperature control during formylation. Continuous flow reactors and microwave-assisted synthesis are under investigation to improve efficiency.

Comparative Analysis with Structural Analogs

Positional Isomers: 4,7-Difluorobenzofuran-2-carbaldehyde

This isomer, differing in fluorine and aldehyde positions, shows reduced metabolic stability due to increased electron density at the 2 position, making it prone to oxidation . Its LogP (1.5) is lower than that of 4,5-difluorobenzofuran-7-carbaldehyde, suggesting poorer membrane permeability .

Table 3: Comparison of Fluorinated Benzofuran Derivatives

CompoundFluorine PositionsAldehyde PositionLogPKey Application
4,5-Difluorobenzofuran-7-carbaldehyde4, 571.8Drug intermediates
4,7-Difluorobenzofuran-2-carbaldehyde4, 721.5Material science
5-Methoxy-2,3-dihydro-1-benzofuran-7-olNoneN/A1.5Antioxidant research

Non-Fluorinated Analogs

Compounds like 5-methoxy-2,3-dihydro-1-benzofuran-7-ol lack fluorine atoms, resulting in higher electron density and faster hepatic clearance. Their biological activities focus on antioxidant effects rather than targeted therapies.

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